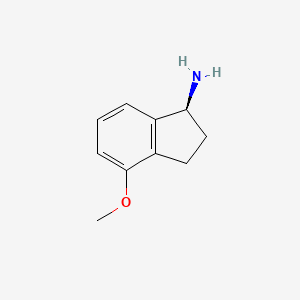
(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-méthoxy-2,3-dihydro-1H-indén-1-amine est un composé d'amine chiral avec une structure unique qui comprend un squelette indane substitué par un groupe méthoxy et un groupe amine
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la (S)-4-méthoxy-2,3-dihydro-1H-indén-1-amine implique généralement la réduction du précurseur cétone ou imine correspondant. Une méthode courante est la réduction asymétrique de la 4-méthoxy-2,3-dihydro-1H-indén-1-one à l'aide de catalyseurs ou de réactifs chiraux pour obtenir la forme énantiomérique souhaitée.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des procédés d'hydrogénation asymétrique à grande échelle, utilisant des ligands chiraux et des catalyseurs métalliques pour assurer une haute énantiosélectivité et un rendement élevé. Les conditions réactionnelles sont optimisées pour maintenir l'intégrité des groupes fonctionnels méthoxy et amine.
Analyse Des Réactions Chimiques
Types de réactions : La (S)-4-méthoxy-2,3-dihydro-1H-indén-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former l'imine ou le nitrile correspondant.
Réduction : Le composé peut être réduit davantage pour former des amines secondaires ou tertiaires.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.
Réduction : Hydrogénation catalytique à l'aide de catalyseurs au palladium ou au platine.
Substitution : Nucléophiles tels que les halogénures ou les thiols en présence d'une base.
Principaux produits :
Oxydation : Formation d'imines ou de nitriles.
Réduction : Formation d'amines secondaires ou tertiaires.
Substitution : Formation de divers dérivés indanes substitués.
4. Applications de recherche scientifique
(S)-4-méthoxy-2,3-dihydro-1H-indén-1-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes et de ligands chiraux.
Biologie : Investigé pour son potentiel en tant que composé bioactif dans la découverte et le développement de médicaments.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans la production de matériaux avancés et comme précurseur dans la synthèse de produits chimiques spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la (S)-4-méthoxy-2,3-dihydro-1H-indén-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe amine du composé peut former des liaisons hydrogène et des interactions électrostatiques avec les protéines cibles, influençant leur activité et leur fonction. Le groupe méthoxy peut également contribuer à l'affinité de liaison et à la sélectivité du composé.
Composés similaires :
®-4-méthoxy-2,3-dihydro-1H-indén-1-amine : L'énantiomère du composé, qui peut avoir des activités et des propriétés biologiques différentes.
4-méthoxy-2,3-dihydro-1H-indén-1-one : Le précurseur cétone utilisé dans la synthèse de l'amine.
4-méthoxy-1-indanone : Un composé apparenté avec un squelette indane similaire mais des groupes fonctionnels différents.
Unicité : (S)-4-méthoxy-2,3-dihydro-1H-indén-1-amine est unique en raison de sa nature chirale et de la présence à la fois de groupes fonctionnels méthoxy et amine. Cette combinaison de caractéristiques en fait un composé précieux pour la synthèse asymétrique et comme agent thérapeutique potentiel.
Applications De Recherche Scientifique
(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The methoxy group may also contribute to the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
®-4-Methoxy-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
4-Methoxy-2,3-dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.
4-Methoxy-1-indanone: A related compound with a similar indane backbone but different functional groups.
Uniqueness: (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both methoxy and amine functional groups. This combination of features makes it a valuable compound for asymmetric synthesis and as a potential therapeutic agent.
Propriétés
Numéro CAS |
1228565-96-5 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(1S)-4-methoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3/t9-/m0/s1 |
Clé InChI |
JMXMRMSUOHVHOF-VIFPVBQESA-N |
SMILES isomérique |
COC1=CC=CC2=C1CC[C@@H]2N |
SMILES canonique |
COC1=CC=CC2=C1CCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12289992.png)
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)
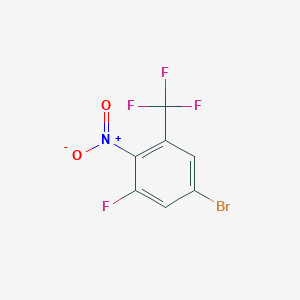




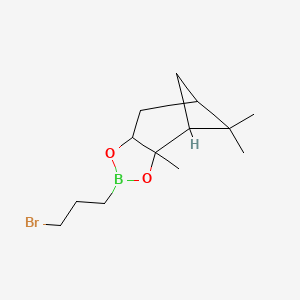
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide](/img/structure/B12290022.png)
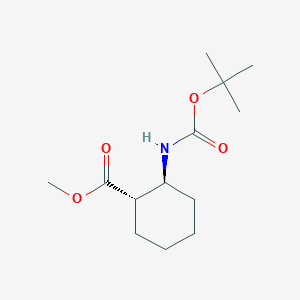

![2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)
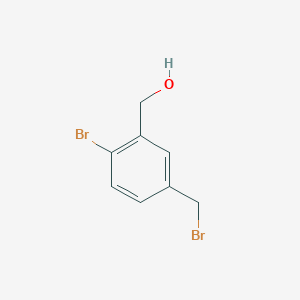
![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B12290053.png)
